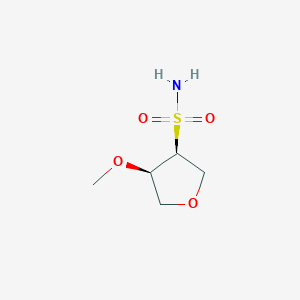

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide

Descripción

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is a chiral compound with a tetrahydrofuran ring substituted with a methoxy group and a sulfonamide group

Propiedades

IUPAC Name |

(3S,4R)-4-methoxyoxolane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMQAYGICSHMJG-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1COC[C@@H]1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The starting material, a suitable diol, undergoes cyclization to form the tetrahydrofuran ring.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group on the tetrahydrofuran ring.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide to an amine.

Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows chemists to construct more complex molecules with desired properties.

Biology

- Potential Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis, suggesting that (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide could have similar effects.

- Mechanism of Action : The compound's mechanism involves interactions between the sulfonamide group and biological targets, potentially influencing enzyme activity and cellular processes .

Medicine

- Pharmaceutical Intermediate : Ongoing research aims to explore its potential as an intermediate in drug development. Its structural features may contribute to the efficacy of new therapeutic agents targeting bacterial infections or cancer cells.

Case Study 1: Antimicrobial Activity

In vivo studies have demonstrated that (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide can significantly reduce infection rates in animal models infected with resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Key findings include:

- Reduction in Bacterial Load : Treated groups showed a significant decrease in bacterial colonies compared to controls.

- Increased Survival Rate : The survival rate improved by approximately 40% over a two-week observation period among treated mice.

Case Study 2: Cancer Research

Research is ongoing into the compound's potential anticancer effects. Initial studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Further investigations are required to elucidate these pathways and assess clinical applicability .

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group may also play a role in modulating the compound’s interactions with enzymes and receptors.

Comparación Con Compuestos Similares

Similar Compounds

(3S,4R)-3,4-Difluoroproline: This compound has similar stereochemistry but different functional groups, leading to different chemical properties and applications.

(3S,4R)-23,28-Dihydroxyolean-12-en-3-yl (2E)-3-(3,4-dihydroxyphenyl)acrylate: Another chiral compound with distinct biological activity.

Uniqueness

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is unique due to its combination of a tetrahydrofuran ring, methoxy group, and sulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Actividad Biológica

(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This article explores the biological activity of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with a methoxy group and a sulfonamide functional group. This structure is significant as it influences the compound's solubility and interaction with biological targets.

Sulfonamides, including (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, primarily act by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the formation of dihydrofolate, thus disrupting DNA synthesis in bacteria .

Antimicrobial Activity

Research indicates that sulfonamides exhibit varying degrees of antimicrobial activity. The specific activity of (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide has not been extensively documented; however, related sulfonamide compounds have shown effectiveness against a range of bacterial strains. For example, studies have demonstrated that sulfonamides can inhibit both Gram-positive and Gram-negative bacteria by disrupting folate metabolism .

Radical Scavenging Activity

Another area of interest is the radical scavenging activity associated with sulfonamide derivatives. In studies measuring DPPH radical scavenging capabilities, several sulfonamide compounds exhibited moderate activities ranging from 0.66 to 1.75 mM. This suggests that (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide may also possess antioxidant properties .

Case Studies and Research Findings

Several studies have investigated the biological properties of sulfonamide derivatives:

- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against different bacterial strains and found that modifications at specific positions significantly influenced their antibacterial potency. For instance, the presence of a methyl group at position 4 enhanced antimicrobial activity compared to other substituents .

- Radical Scavenging : In another study focusing on DPPH radical scavenging activity, compounds structurally similar to (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide were assessed for their ability to neutralize free radicals. The findings suggested that structural modifications could lead to improved antioxidant capabilities .

Data Tables

| Compound Name | IC50 (mM) | Antimicrobial Activity | Radical Scavenging Activity |

|---|---|---|---|

| (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide | TBD | Moderate against Gram-positive bacteria | TBD |

| Sulfamethazine | 0.81 | Effective against E. coli | 0.95 |

| Sulfadiazine | 0.66 | Effective against S. aureus | 1.75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.